molecular formula C21H17FN4O2S B5269497 1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone

1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone

Cat. No.: B5269497
M. Wt: 408.5 g/mol
InChI Key: OIKHTICIHGEDLI-UHFFFAOYSA-N
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Description

1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazino-benzoxazepine core, followed by the introduction of the allylsulfanyl and fluorophenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the allylsulfanyl group, leading to the formation of addition products.

Scientific Research Applications

1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Allylsulfanyl)-6-(2-fluorophenyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

1-[6-(2-fluorophenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-3-12-29-21-23-19-18(24-25-21)15-9-5-7-11-17(15)26(13(2)27)20(28-19)14-8-4-6-10-16(14)22/h3-11,20H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHTICIHGEDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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